![molecular formula C9H18N2O2 B13230884 3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one](/img/structure/B13230884.png)
3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
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Overview
Description
3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is a chemical compound with the molecular formula C9H18N2O2. It is often used in biochemical research, particularly in the field of proteomics. This compound is known for its unique structure, which includes a morpholine ring substituted with two methyl groups and an amino group attached to a propanone backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one typically involves the reaction of 2,6-dimethylmorpholine with an appropriate aminopropanone precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives
Scientific Research Applications
3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol: Similar structure but with an alcohol group instead of a ketone.
3-(4-Methylpiperazin-1-yl)propan-1-amine: Contains a piperazine ring instead of a morpholine ring
Uniqueness
3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is unique due to its specific substitution pattern on the morpholine ring and the presence of both amino and ketone functional groups. This combination of features makes it a versatile compound in various chemical and biological applications .
Biological Activity
3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and development. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets.
- Molecular Formula : C9H18N2O2•HCl
- Molecular Weight : 222.71 g/mol
- Structural Characteristics : The compound contains a morpholine ring substituted with two methyl groups and an amino group attached to a propanone moiety, enhancing its solubility and potential bioactivity.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, potentially modulating biochemical pathways through enzyme inhibition or activation. Specifically, it may influence protein-protein interactions and alter signaling cascades involved in cell proliferation and survival.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays:
Antitumor Activity
Studies have shown that derivatives of morpholine compounds, including this specific compound, possess antitumor properties. For instance, a related morpholine-based compound demonstrated IC50 values in the low micromolar range against several cancer cell lines (Table 1). This suggests a potential role in cancer therapy.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HCT116 (Colon Cancer) | 2.04 ± 0.11 |
This compound | A549 (Lung Cancer) | 2.48 ± 0.20 |
Morpholine Derivative X | MDA-MB-231 (Breast Cancer) | 1.65 ± 0.05 |
Enzyme Interaction
The compound has been studied for its ability to activate specific protein tyrosine phosphatases (PTPs), particularly SHP1, which plays a crucial role in regulating cellular signaling pathways involved in cancer progression and inflammation. The activation mechanism appears to involve stabilization of the active conformation of SHP1 through binding at an allosteric site.
Case Studies
Recent case studies have highlighted the therapeutic potential of morpholine derivatives, including this compound:
- Cancer Treatment : A clinical study involving morpholine derivatives showed promising results in reducing tumor sizes in preclinical models of ovarian cancer.
- Inflammation Modulation : Another study indicated that compounds similar to this compound could inhibit inflammatory pathways by enhancing SHP1 activity.
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
InChI |
InChI=1S/C9H18N2O2/c1-7-5-11(6-8(2)13-7)9(12)3-4-10/h7-8H,3-6,10H2,1-2H3 |
InChI Key |
QPDIQZGLNRDWLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCN |
Origin of Product |
United States |
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